molecular formula C10H13N3O3 B3058812 1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid CAS No. 919536-50-8

1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid

Cat. No.: B3058812
CAS No.: 919536-50-8
M. Wt: 223.23
InChI Key: GOEYWOLAGLMLLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of piperidine with a pyridazinone derivative under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like water or organic solvents, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid has numerous scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets .

Comparison with Similar Compounds

1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

Properties

IUPAC Name

1-(6-oxo-1H-pyridazin-3-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c14-9-2-1-8(11-12-9)13-5-3-7(4-6-13)10(15)16/h1-2,7H,3-6H2,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEYWOLAGLMLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693266
Record name 1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919536-50-8
Record name 1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.